molecular formula C16H15FN2OS2 B2428093 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 851807-18-6

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2428093
M. Wt: 334.43
InChI Key: GXJHMBNEICRXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C16H15FN2OS2 and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research on sulfur-containing heterocyclic compounds has shown that analogs like 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone and its derivatives exhibit antiproliferative activity against cancer cells. Studies indicate these compounds are selective towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) production. This reduction in ROS is correlated with their antiproliferative effect, which includes apoptosis stimulation through the BAX/BCL-2 ratio increase and caspase cascade activation. Molecular docking studies suggest a strong interaction with proteins like CYP1A2, which could aid in combination therapy by enhancing drug bioavailability, making these compounds candidates for chemotherapy enhancement (Haridevamuthu et al., 2023).

Anticonvulsant Activity

Research into novel (thio)semicarbazone derivatives of arylalkylimidazole has revealed promising anticonvulsant activities against seizures. Certain derivatives have been identified as selective and highly active compounds against maximal electroshock (MES)-induced seizures, showing potential as therapeutic agents for seizure management. This indicates a broader application of imidazole derivatives in neurological conditions, highlighting the versatility of these compounds in medical research (Çalış et al., 2011).

Synthesis and Characterization for Biological Applications

The synthesis of compounds like 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone demonstrates the chemical versatility of imidazole derivatives. These compounds have been characterized for thermal stability and molecular interaction, such as binding analysis with human serum albumin, to understand their pharmacokinetics nature for biological applications. This underscores the potential of imidazole derivatives in developing new molecules for drug delivery systems and therapeutic agents (Govindhan et al., 2017).

Antimicrobial and Antioxidant Activities

Imidazole-based heterocycles have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the preparation of new thiazole, arylidiene, and coumarin derivatives from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Some of these compounds have shown excellent antibacterial activity, with minimal inhibitory concentrations indicating potent efficacy against various bacteria. Additionally, certain derivatives were highlighted for their antioxidant properties, showcasing the potential of imidazole derivatives in combating oxidative stress and bacterial infections (Abdel-Wahab et al., 2011).

properties

IUPAC Name

1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS2/c17-14-6-2-1-4-12(14)11-22-16-18-7-8-19(16)15(20)10-13-5-3-9-21-13/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHMBNEICRXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone

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